molecular formula C19H18N4O4S2 B2749301 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392291-09-7

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No. B2749301
CAS RN: 392291-09-7
M. Wt: 430.5
InChI Key: ZCHVTUWGZVIRLB-UHFFFAOYSA-N
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Description

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Applications

Research has shown that derivatives with thiadiazole moieties, similar to the compound , exhibit significant inhibitory effects on enzymes such as carbonic anhydrase isozymes. For instance, sulfonamide derivatives incorporating thiadiazole and other heterocyclic structures have been studied for their inhibition of carbonic anhydrase I and II, crucial enzymes in various physiological processes, indicating potential therapeutic applications in conditions where enzyme activity modulation is beneficial (Gokcen et al., 2016).

Anticancer Activity

Compounds containing thiadiazole rings have been explored for their anticancer properties, particularly through mechanisms involving enzyme inhibition or interaction with cellular structures. A study on 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a structurally related compound, highlights the potential of thiadiazole derivatives in designing drug-like molecules with anticancer properties, emphasizing a "cost-effective" synthesis approach and in vitro activity against cancer cell lines (Yushyn et al., 2022).

Novel Drug-like Small Molecules Synthesis

The synthesis of novel compounds incorporating thiadiazole and related structures is a significant area of research, aiming at the development of new therapeutic agents. For instance, the synthesis and evaluation of thiadiazole derivatives for antidepressant and anxiolytic activity demonstrate the potential of such compounds in central nervous system applications, highlighting the versatility of thiadiazole moieties in drug development (Clerici et al., 2001).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-13-8-9-14(15(10-13)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVTUWGZVIRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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